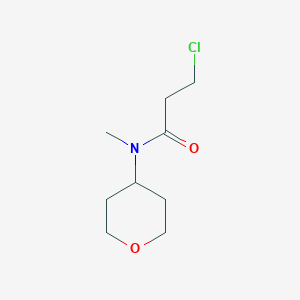

3-chloro-N-methyl-N-(oxan-4-yl)propanamide

Übersicht

Beschreibung

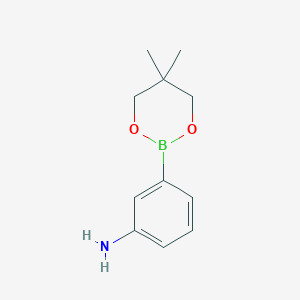

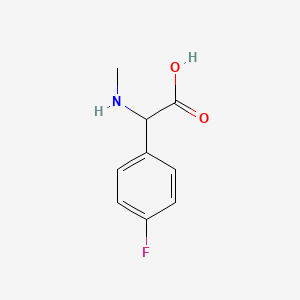

“3-chloro-N-methyl-N-(oxan-4-yl)propanamide” is a chemical compound with the molecular formula C9H16ClNO21. It is related to the compound “3-Chloro-N-methylpropanamide” which has the molecular formula CHClNO2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-chloro-N-methyl-N-(oxan-4-yl)propanamide”. However, related compounds like “3-Chloro-N- (4-methoxyphenyl)propanamide” are used in the synthetic preparation of antimicrobial agents3.Molecular Structure Analysis

The molecular structure of “3-chloro-N-methyl-N-(oxan-4-yl)propanamide” involves nine carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-chloro-N-methyl-N-(oxan-4-yl)propanamide”. More research is needed in this area.Physical And Chemical Properties Analysis

The molecular weight of “3-chloro-N-methyl-N-(oxan-4-yl)propanamide” is 205.68 g/mol1. More detailed physical and chemical properties are not available in the current data.Wissenschaftliche Forschungsanwendungen

Topical and Systemic Inflammation Inhibitors

- Research by Dassonville et al. (2008) explored the synthesis of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. They found that N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide was notably potent in the TPA-induced mouse ear swelling assay, suggesting its application in inflammation treatment (Dassonville et al., 2008).

Palladium(II) Chloride Complexes

- A study by Palombo et al. (2019) discussed the formation of complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide and related ligands. This research contributes to the understanding of the chemistry of palladium complexes, which have applications in catalysis and materials science (Palombo et al., 2019).

Antinociceptive Activity

- A study by Önkol et al. (2004) synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and tested them for antinociceptive activity. This work contributes to pain management research, indicating potential applications of these compounds in developing new pain relievers (Önkol et al., 2004).

Antimicrobial Activity

- Research by Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and evaluated their antibacterial and antifungal properties. This suggests potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).

Antidepressant Drug Production

- Tang et al. (2011) discussed the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using Rhodotorula glutinis, leading to an intermediate in the production of (S)-duloxetine, an antidepressant drug. This research is significant in pharmaceutical manufacturing (Tang et al., 2011).

Immunomodulation

- Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. They found that certain compounds exhibited significant inhibitory activity on murine splenocytes proliferation, suggesting their potential application in immune-related disorders (Giraud et al., 2010).

Local Anesthetic Activity

- Saxena et al. (1984) synthesized basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, which demonstrated considerable local anesthetic activity. This research is important for developing new local anesthetics (Saxena et al., 1984).

Safety And Hazards

The safety and hazards associated with “3-chloro-N-methyl-N-(oxan-4-yl)propanamide” are not specified in the available data. It’s important to handle all chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions for the study and application of “3-chloro-N-methyl-N-(oxan-4-yl)propanamide” are not clear from the available data. Given its structural similarity to other compounds used in the synthesis of antimicrobial agents3, it could potentially have similar applications. Further research is needed to explore this possibility.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.

Eigenschaften

IUPAC Name |

3-chloro-N-methyl-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLIVBBECPCSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-methyl-N-(oxan-4-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)

![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)